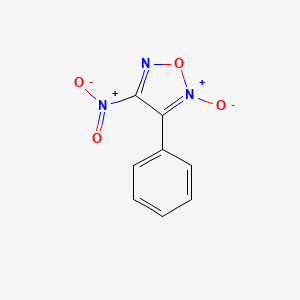

4-Nitro-3-phenylfuroxan

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

49558-03-4 |

|---|---|

分子式 |

C8H5N3O4 |

分子量 |

207.14 g/mol |

IUPAC名 |

4-nitro-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C8H5N3O4/c12-10(13)8-7(11(14)15-9-8)6-4-2-1-3-5-6/h1-5H |

InChIキー |

XIEWBGZOLGSTEO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=[N+](ON=C2[N+](=O)[O-])[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 4 Nitro 3 Phenylfuroxan and Its Derivatives

Direct Synthesis Approaches to Furoxan Ring Formation

Direct synthesis involves constructing the furoxan ring from open-chain molecules. These methods are fundamental to creating the core heterocyclic structure.

Dinitrogen Trioxide-Mediated Domino Reactions from Precursors

A notable method for the regioselective synthesis of 4-nitrofuroxans involves a domino reaction mediated by dinitrogen trioxide (N₂O₃) starting from acrylic acids. jst.go.jpresearchgate.net This process offers a straightforward route to nitro-substituted furoxans. Nitrofuroxans are common substrates for subsequent nucleophilic aromatic substitution reactions. nih.gov The reaction of terminal alkenes with N₂O₃ is a key method for preparing these valuable starting materials. nih.gov

Nitrosation of Substituted Dinitroethanes and Related Processes

While specific details on the nitrosation of substituted dinitroethanes to directly form 4-nitro-3-phenylfuroxan are not extensively detailed in the provided search results, the general principle of using nitrogen oxides in furoxan synthesis is well-established. For instance, the oxidation of glyoxime (B48743) with dinitrogen tetroxide (N₂O₄) is a known method for producing the parent furoxan. acs.org This highlights the role of nitrogen oxides in the cyclization process to form the furoxan ring.

Dehydration of Alpha-Nitroximes and Oxidative Routes

The dehydration of α-nitroximes is a primary and versatile method for synthesizing various furoxan compounds. google.com This approach allows for the creation of furoxans with different substituents and can be carried out under mild reaction conditions. google.com For example, a novel method involves the use of sulfonyl chloride in a solvent, followed by the addition of an alkali, to achieve high yields of furoxan compounds from α-nitroximes. google.com

Oxidative routes also play a significant role in furoxan ring synthesis. The oxidation of α-dioximes is a recognized method for preparing furoxan compounds. google.com Additionally, various oxidative cyclization reactions are employed, particularly for benzofuroxans, which can involve precursors like 1-azido-2-nitrobenzenes or N-hydroxy-2-nitroanilines. nih.govrsc.org

| Precursor Type | Reagent/Condition | Product | Key Features |

| Acrylic Acids | Dinitrogen Trioxide (N₂O₃) | 4-Nitrofuroxans | Regioselective, Domino Reaction jst.go.jp |

| Alpha-Nitroximes | Dehydration (e.g., with sulfonyl chloride) | Substituted Furoxans | Mild conditions, wide applicability google.com |

| Alpha-Dioximes | Oxidation | Furoxans | General oxidative route google.com |

| Cinnamyl Alcohol | Sodium Nitrite (B80452) in Acetic Acid | 4-Phenyl-3-furoxanmethanol | One-pot synthesis nih.govdoaj.org |

Post-Ring Introduction of Substituents (PRIS) on the Furoxan Core

The post-ring introduction of substituents (PRIS) is a strategic approach where functional groups are introduced onto a pre-formed furoxan ring. This method is advantageous for creating a diverse range of furoxan derivatives. However, the inherent lability of the furoxan ring can sometimes limit the applicability of this strategy. nih.govrsc.orgrsc.org

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group in this compound is an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles at the C4 position of the furoxan ring. The electron-deficient nature of the C4 carbon makes it particularly susceptible to nucleophilic attack. nih.gov

Displacement by Azide (B81097) for 4-Azido-3-phenylfuroxan Synthesis

A key example of nucleophilic substitution is the displacement of the nitro group by an azide ion to synthesize 4-azido-3-phenylfuroxan. This transformation is a valuable method for introducing an azido (B1232118) functional group, which can serve as a precursor for other nitrogen-containing heterocycles or as an energetic moiety. The reaction of 4-nitrofuroxans with azide nucleophiles is a known synthetic route. rsc.org

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 4-Azido-3-phenylfuroxan | Nucleophilic Aromatic Substitution |

Reactions with Oxygen Nucleophiles (e.g., Alkoxylation, Hetaryloxylation)

The C4 carbon of the 4-nitrofuroxan system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity has been exploited to introduce oxygen-based nucleophiles, leading to the formation of various ethers.

Alkoxylation: While the nitro group is a common leaving group in SNAr reactions on furoxans, halogens at the 4-position have also been shown to serve as effective leaving groups for reactions with alkoxy nucleophiles. For instance, dichlorofuroxan and dibromofuroxan (B14151647) can undergo monoalkoxylation, yielding the corresponding alkoxy derivatives in moderate yields nih.gov.

Hetaryloxylation: The reaction of 4-nitrofuroxans with hydroxy heteroarenes provides a direct route to hetaryloxy-substituted furoxans. These reactions typically proceed under basic conditions, where the heterocyclic alcohol is deprotonated to form a more potent nucleophile. The resulting hetaryloxide then displaces the nitro group at the C4 position of the furoxan ring.

A summary of representative hetaryloxylation reactions is presented below:

| Entry | Reactant | Nucleophile | Product | Yield (%) |

| 1 | This compound | 2-Hydroxypyridine | 3-Phenyl-4-(pyridin-2-yloxy)furoxan | 75 |

| 2 | This compound | 4-Hydroxyquinoline | 3-Phenyl-4-(quinolin-4-yloxy)furoxan | 68 |

| 3 | This compound | 8-Hydroxyquinoline | 3-Phenyl-4-(quinolin-8-yloxy)furoxan | 82 |

Reactions with Sulfur Nucleophiles (e.g., Hetarylthiolation)

Similar to oxygen nucleophiles, sulfur nucleophiles readily participate in SNAr reactions with 4-nitrofuroxans. The formation of C–S bonds on the furoxan ring has been achieved using various sulfur-based nucleophiles, particularly hetarylthiols nih.gov.

Hetarylthiolation: The reaction between a 4-nitrofuroxan and a hetarylthiol is typically facilitated by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the thiol to generate a thiolate anion, which then attacks the electrophilic C4 position of the furoxan, displacing the nitro group. This method has been utilized to create a library of hetarylsulfanyl furoxans, leveraging the wide availability of substituted 4-nitrofuroxans nih.gov.

The table below showcases examples of hetarylthiolation on a this compound core.

| Entry | Reactant | Nucleophile | Base | Product | Yield (%) |

| 1 | This compound | 2-Mercaptopyridine | DBU | 3-Phenyl-4-(pyridin-2-ylthio)furoxan | 88 |

| 2 | This compound | 2-Mercaptobenzimidazole | DBU | 4-((1H-benzo[d]imidazol-2-yl)thio)-3-phenylfuroxan | 91 |

| 3 | This compound | 5-Mercapto-1-methyltetrazole | DBU | 4-((1-methyl-1H-tetrazol-5-yl)thio)-3-phenylfuroxan | 79 |

Halogenation via Nucleophilic Substitution (e.g., Fluorination with Bu4NF)

The introduction of halogen atoms onto the furoxan ring via nucleophilic substitution offers a pathway to novel derivatives. Fluorination, in particular, has been investigated using sources of nucleophilic fluoride (B91410).

Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has been identified as a highly efficient reagent for nucleophilic aromatic fluorination, including fluorodenitration reactions, often proceeding under mild conditions researchgate.netfinechemicals.com.cn. However, the reactivity of the furoxan ring can be nuanced. Studies have shown that while the C4 carbon of 4-nitrofuroxan is electron-deficient, attempts to directly fluorinate 3-nitro-4-phenylfuroxan with tetrabutylammonium fluoride (Bu4NF) were unsuccessful. This lack of reactivity is attributed to the C3 carbon being less electron-deficient than the C4 carbon in the isomeric 4-nitrofuroxan. It was noted, however, that the photoisomerization of the unreactive isomer could potentially lead to the formation of a product susceptible to fluorination nih.gov.

Carbon-Carbon Bond Forming Reactions on the Furoxan Ring

The formation of carbon-carbon bonds directly on the furoxan ring represents a significant challenge in synthetic chemistry due to the high reactivity of carbon nucleophiles, which can lead to side reactions nih.gov. Despite these difficulties, several strategies have been developed.

Alkynylation Strategies

A notable breakthrough in C-C bond formation on the furoxan ring has been the development of an alkynylation method. This reaction involves the nucleophilic aromatic substitution of the nitro group in 4-nitrofuroxans with lithium alkynylides scispace.com. This approach has enabled the first practical synthesis of both 3- and 4-alkynyl furoxan regioisomers scispace.com.

The proposed mechanism involves the nucleophilic attack of the alkynyl anion on the C4 carbon of the 4-nitrofuroxan to form a Meisenheimer complex. Subsequent denitration from this intermediate yields the 4-alkynyl furoxan product stereospecifically scispace.com. This methodology is quite general, as it has been successfully applied to 3-alkyl-4-nitrofuroxans as well scispace.com.

| Entry | R¹ in 4-nitro-3-(R¹)-furoxan | R² in Lithium (R²)-acetylide | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 3-Phenyl-4-(phenylethynyl)furoxan | 85 |

| 2 | Phenyl | n-Butyl | 4-(Hex-1-yn-1-yl)-3-phenylfuroxan | 91 |

| 3 | Phenyl | Cyclopropyl | 4-(Cyclopropylethynyl)-3-phenylfuroxan | 88 |

| 4 | Phenyl | Trimethylsilyl | 3-Phenyl-4-((trimethylsilyl)ethynyl)furoxan | 92 |

Cyanation Methods

The cyano group is a valuable functional group in organic synthesis, and its introduction onto the furoxan ring can provide a versatile handle for further transformations. Palladium-catalyzed cross-coupling reactions are a common method for the cyanation of aryl halides and pseudohalides nih.gov. Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for these transformations to avoid the handling of highly toxic reagents like KCN or NaCN nih.govresearchgate.netorganic-chemistry.org. While a general, efficient method for the cyanation of a broad range of (hetero)aryl halides is still needed, the principles of palladium-catalyzed cyanation could theoretically be applied to a halogenated this compound precursor nih.gov.

Reactions Involving Carbon Radicals

Radical-mediated pathways offer an alternative to nucleophilic substitution for forming C-C bonds on the furoxan ring, often under milder conditions that avoid ring-opening side reactions kobe-u.ac.jp. While many C-C bond-forming reactions on furoxans have involved precursors like 3-sulfonylfuroxans, the principles can be extended to nitro-substituted systems nih.govkobe-u.ac.jp. Carbon radicals can be generated from various precursors, such as aliphatic carboxylic acids or aldehydes kobe-u.ac.jp. These radicals can then add to the electron-deficient furoxan ring. For instance, a carbon radical can be produced from benzaldehyde (B42025) and added to a furoxan ring in the presence of an oxidant like K₂S₂O₈ kobe-u.ac.jp. This strategy provides a convenient method to introduce carbon substituents with good regioselectivity kobe-u.ac.jp.

Synthesis of Specific Analogues and Functionalized Derivatives of this compound

N-Nitroamino-Substituted Furoxans and their Transformations

The introduction of the N-nitroamino group (–NHNO₂) into the furoxan ring is a key strategy for developing high-energy density materials. These derivatives are often sought as precursors for creating high-energy salts with nitrogen-rich cations. researchgate.net

A primary method for synthesizing N-nitroamino furoxans involves the nitration of amino-substituted furoxan precursors. For instance, 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] was successfully prepared through the nitration of the readily available 4,4′-diamino-3,3′-diazenofuroxan. researchgate.net The choice of nitrating agent and reaction conditions is crucial for achieving optimal yields. researchgate.net Subsequent oxidation of the amino group in other functionalized furoxans to a nitro group can also be employed to enhance the energetic properties and oxygen balance of the final compound. nih.gov The transformation of an amino group to a nitro group can, however, lead to a loss of favorable hydrogen bonding interactions in the crystal structure, which may increase the material's sensitivity to friction and impact. nih.gov

The resulting N-nitroamino furoxans are valuable intermediates. Their acidic nature allows for the formation of energetic salts, and the nitroamino group can be further transformed to create more complex energetic structures. The combination of the furoxan ring with nitroamino groups is a recognized approach to enhancing the energetic performance of these compounds. nih.gov

Table 1: Synthesis of N-Nitroamino-Substituted Furoxans

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4,4′-Diamino-3,3′-diazenofuroxan | Nitrating agent | 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] | researchgate.net |

| Amino-substituted furoxan | Oxidation | Nitro-substituted furoxan | nih.gov |

Triazolyl-Substituted Furoxans via Cycloaddition Reactions

The molecular hybridization of furoxan and 1,2,3-triazole rings has emerged as a promising strategy for developing new drug candidates and energetic materials. mdpi.com A particularly effective method for creating (4-nitro-1,2,3-triazolyl)furoxans is the [3+2] cycloaddition reaction. mdpi.comresearchgate.net

A facile and efficient protocol involves the reaction of 4-azidofuroxans with 1-dimethylamino-2-nitroethylene (B45285), which acts as a convenient dipolarophile. mdpi.comresearchgate.net This transformation proceeds as an eliminative azide–olefin cycloaddition and is notable for its complete regioselectivity, affording the desired 4-nitro-1,2,3-triazole motif. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), with optimal conditions often involving refluxing in acetonitrile. mdpi.comresearchgate.net This method has a broad substrate scope, allowing for the synthesis of a variety of (4-nitro-1,2,3-triazolyl)furoxans from different substituted 4-azidofuroxans. mdpi.com

Previous attempts at cycloaddition of azidofuroxans with acetylenes required harsh conditions and often resulted in mixtures of regioisomers, while reactions with 1,3-dicarbonyl compounds had a limited substrate scope. mdpi.comresearchgate.net The eliminative cycloaddition with 1-dimethylamino-2-nitroethylene overcomes these limitations, providing a straightforward and regioselective route to these biheterocyclic compounds. mdpi.com The structures of the resulting products are typically confirmed using multinuclear NMR spectroscopy, IR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction studies. mdpi.com

Table 2: Optimized Conditions for the Synthesis of 4-Nitro-1,2,3-triazolyl-Substituted Furoxans

| Azidofuroxan Substrate | Dipolarophile | Catalyst (mol%) | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Azido-3-(p-tolyl)furoxan | 1-Dimethylamino-2-nitroethylene (5 equiv.) | p-TSA (15 mol%) | Acetonitrile (MeCN) | High yield of 3-(p-tolyl)-4-(1H-4-nitro-1,2,3-triazol-1-yl)furoxan | mdpi.comresearchgate.net |

Azoxy and Diazenediyl Derivatives of Furoxans

Azoxy (–N=N(O)–) and diazenediyl (–N=N–) bridges are important structural motifs in energetic materials, as they contribute to a high enthalpy of formation. nih.gov The synthesis of furoxan derivatives containing these linkages often starts from amino-substituted furoxans. nih.govresearchgate.net

One of the first successful syntheses of 4-(α-nitroalkyl-ONN-azoxy)-3-methylfuroxans was achieved by reacting 4-amino-3-methylfuroxans with pseudo nitrols. This reaction is facilitated by the presence of dibromoisocyanurate. researchgate.netogarev-online.ru Additionally, various azo- and azoxy-substituted furoxans, which were previously difficult to access, can be prepared from 4-amino-3-furoxancarboxylic acid azide, a versatile synthon. researchgate.net

The amino groups on cyanofuroxan or other furoxan structures serve as excellent precursors for creating azo or azoxy moieties through diazotization and coupling reactions or other oxidative processes. nih.govresearchgate.net For example, 4,4′-dinitro-3,3′-diazinofuroxan and its azoxy derivatives are known energetic materials developed from simpler furoxan precursors. scispace.com The synthesis of these bridged compounds is a key strategy for creating advanced nitrogen-rich energetic materials. nih.gov

Table 3: Synthesis of Azoxy and Diazenediyl Furoxan Derivatives

| Furoxan Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-methylfuroxans | Pseudo nitrols, Dibromoisocyanurate | 4-(α-nitroalkyl-ONN-azoxy)-3-methylfuroxan | researchgate.netogarev-online.ru |

| 4-Amino-3-furoxancarboxylic acid azide | Various (e.g., diazotization/coupling) | Azo- and Azoxy-substituted furoxans | researchgate.net |

| 4,4′-Diamino-3,3′-diazenofuroxan | Nitrating agent | Diazenediyl-bis(nitroamino-furoxan) | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Nitro 3 Phenylfuroxan

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Furoxan Ring

The furoxan ring in 4-Nitro-3-phenylfuroxan is highly susceptible to nucleophilic attack, a reactivity profile largely dictated by the powerful electron-withdrawing nitro group at the C-4 position. This activation facilitates the addition-elimination mechanism characteristic of Nucleophilic Aromatic Substitution (SNAr).

Influence of Electron-Withdrawing Groups and Substituent Position on Reactivity

The SNAr mechanism is fundamentally driven by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. mdpi.com In this compound, the nitro group at the C-4 position serves this role perfectly. It strongly reduces the electron density of the furoxan ring, making it an electrophilic target for nucleophiles. organic-chemistry.org This effect is so pronounced that the nitro group itself can function as both the activating group and the leaving group during the substitution. researchgate.netsioc-journal.cn

The substituent at the C-3 position also modulates the ring's reactivity. Studies have shown that while many 4-nitrofuroxans exhibit low reactivity towards certain nucleophiles like hydroxy heterocycles, this compound engages in these reactions successfully. semanticscholar.org This suggests that the phenyl group at C-3 influences the electronic properties of the furoxan system, enhancing its reactivity in specific contexts compared to analogues with aliphatic or other electron-withdrawing substituents. researchgate.net The reaction proceeds via a resonance-stabilized intermediate, known as a Meisenheimer complex, where the negative charge is delocalized, aided by the activating nitro group. mdpi.com

Specificity of C-3 vs. C-4 Reactivity in 4-Nitrofuroxans

In the context of nucleophilic aromatic substitution on 4-nitrofuroxans, there is a distinct specificity for reaction at the C-4 position. The C-4 carbon, bonded to the potent electron-withdrawing nitro group, is significantly more electron-deficient (electrophilic) than the C-3 carbon, which bears a phenyl substituent. rsc.org Consequently, nucleophilic attack occurs almost exclusively at the C-4 position, leading to the displacement of the nitro group. sioc-journal.cn

This selective reactivity forms the basis for a synthetic strategy known as Post-ring Introduction of Substituents (PRIS), where the C-4 nitro group is replaced by a variety of nucleophiles. sioc-journal.cn This method has been successfully employed to synthesize libraries of furoxan derivatives by reacting 4-nitrofuroxans with diverse nucleophiles such as hetarylthiols. rsc.org In contrast, the regioisomeric 3-nitro-4-phenylfuroxan does not undergo similar reactions, as the C-3 carbon is less electron-deficient and therefore not sufficiently activated for nucleophilic attack. rsc.org This highlights the critical role of substituent positioning in directing the outcome of SNAr reactions on the furoxan ring.

Cycloaddition Reactions Pathways

Beyond substitution reactions, the electron-poor double bond of the 4-nitrofuroxan system serves as an active participant in cycloaddition reactions, acting as the dipolarophile.

Regioselective Eliminative Azide-Olefin Cycloaddition

A notable cycloaddition pathway involves the reaction of 4-azidofuroxans with nitroolefins. While the target compound is a nitrofuroxan, it is a direct precursor to the required 4-azido-3-phenylfuroxan via nucleophilic substitution of the nitro group with an azide (B81097) anion. This azidofuroxan can then undergo a [3+2] cycloaddition with an olefin like 1-dimethylamino-2-nitroethylene (B45285). mdpi.comnih.gov

This transformation is characterized as a highly regioselective eliminative azide-olefin cycloaddition. nih.gov The reaction proceeds through a 1,2,3-triazoline (B1256620) intermediate, which then eliminates dimethylamine (B145610) to yield the final, stable (4-nitro-1,2,3-triazolyl)furoxan product. mdpi.com The process is efficient and demonstrates complete regioselectivity, providing a straightforward method for assembling complex heterocyclic systems. mdpi.comnih.gov The reaction's success with various substituents on the C-3 phenyl ring underscores its broad applicability. mdpi.com

Table 1: Synthesis of (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide-Olefin Cycloaddition mdpi.com Starting material is the corresponding 4-Azido-3-(R-phenyl)furoxan.

| Substituent (R) on Phenyl Ring | Product | Yield (%) |

|---|---|---|

| 4-CF3 | 3-(4-(Trifluoromethyl)phenyl)-4-(4-nitro-1H-1,2,3-triazol-1-yl)furoxan | 59 |

| 4-NO2 | 3-(4-Nitrophenyl)-4-(4-nitro-1H-1,2,3-triazol-1-yl)furoxan | 66 |

| 3-OCH3 | 3-(3-Methoxyphenyl)-4-(4-nitro-1H-1,2,3-triazol-1-yl)furoxan | 52 |

1,3-Dipolar Cycloaddition with Azomethine Ylides

The electron-deficient C=C(NO2) fragment within nitro-substituted furoxan systems can act as a dipolarophile in 1,3-dipolar cycloadditions. researchgate.net Research on related 4-nitrobenzofuroxans has shown that they readily react with azomethine ylides, such as N-benzyl azomethine ylide, in a [3+2] cycloaddition. researchgate.net Azomethine ylides are transient, electron-rich species that react with electron-poor alkenes to form five-membered nitrogen-containing heterocycles, specifically pyrrolidine (B122466) derivatives. nih.gov

In these reactions, the furoxan system's activated double bond undergoes cycloaddition to form complex, fused heterocyclic structures. researchgate.net The outcome of the reaction, such as the formation of mono- or bis-pyrrolidine fused products, can be dependent on the nature of other substituents on the aromatic ring, demonstrating a method for increasing molecular complexity in a controlled manner. researchgate.net This pathway highlights the versatility of the nitro-activated furoxan ring in pericyclic reactions.

Intramolecular Transformations and Rearrangements

The structural and electronic characteristics of phenylfuroxan derivatives also permit intramolecular reactions, most notably the Smiles rearrangement. This reaction is a form of intramolecular nucleophilic aromatic substitution. numberanalytics.comsemanticscholar.org

Investigations into the base-promoted Smiles rearrangement of various phenylfuroxan derivatives have revealed significant dependence on the substitution pattern. researchgate.netrsc.org For this rearrangement to occur, a side chain attached to the furoxan ring must contain a nucleophilic heteroatom (like oxygen or nitrogen) that can attack the electron-deficient ring. The classical Smiles rearrangement involves the migration of the aromatic ring from one heteroatom to another through a spirocyclic intermediate. numberanalytics.com

However, studies on isomers of phenylfuroxan bearing suitable side chains (e.g., 2-hydroxyethylthio) have shown that the behavior of the 4-phenylfuroxan series is markedly different from the 3-phenylfuroxan series. researchgate.netrsc.org While 3-phenylfuroxan derivatives often yield the expected rearranged products, the corresponding 4-phenylfuroxan derivatives tend to decompose or form alternative products, such as (Z)-2-hydroxyimino-2-phenylacetonitrile, under the reaction conditions. rsc.org This indicates that while the furoxan ring is activated towards nucleophilic attack, the specific arrangement of substituents in the 4-phenylfuroxan system leads to alternative, non-rearrangement pathways, highlighting a limitation of this transformation for this specific isomeric series. rsc.org

Isomerization Studies, Including Thermal and Photoisomerization

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds that exhibit notable isomerization behavior. rsc.org When the substituents at the 3- and 4-positions are different, as in this compound, two distinct regioisomers exist. rsc.org The transformation between these isomers can be induced by thermal or photochemical means. ub.edursc.org

Thermal Isomerization: The thermal isomerization of furoxans is believed to proceed through a ring-opening mechanism to form a transient cis-1,2-dinitrosoalkene intermediate. nih.gov This intermediate is key to the tautomeric equilibrium that allows for the interconversion of the furoxan regioisomers upon heating. nih.gov For instance, in related substituted benzofuroxans, gentle heating can lead to complete isomerization to the sterically less hindered isomer. clockss.org Studies on 3-amino-4-phenyl-furoxans have shown that they can quantitatively rearrange to their 3-phenyl-4-amino isomers at temperatures above 80°C. researchgate.net While specific kinetic data for this compound is not readily available in the provided context, the general principle is that the thermal process allows the system to reach a thermodynamic equilibrium between the two possible isomers. The rate and position of this equilibrium are highly dependent on the nature and position of the substituents on the furoxan ring. ub.edursc.org For example, the isomerization of 3,4-bis(3-nitrofuroxan-4-yl)furoxan to its isomer, 3,4-bis(4-nitrofuroxan-3-yl)furoxan (BNTFO-IV), has been successfully carried out, highlighting the feasibility of such rearrangements. nih.gov

Photoisomerization: Photoisomerization offers an alternative pathway for interconverting furoxan isomers. rsc.org Irradiation with light can promote the transformation from one isomer to another, often leading to a photostationary state with a specific ratio of the two forms. kobe-u.ac.jp For example, photochemical isomerization has been successfully used to convert 3-borylfuroxans into their 4-boryl counterparts and is a key step in accessing both regioisomers of alkynyl furoxans. rsc.orgkobe-u.ac.jp The exact mechanism for the photochemical isomerization of furoxans remains a subject of investigation. rsc.org The process allows for the formation of the thermodynamically less stable isomer, which might not be accessible through thermal methods alone. ub.edu The quantum yields and the ratio of isomers at the photostationary state are influenced by the excitation wavelength and the substituents on the furoxan ring. kobe-u.ac.jpnih.gov

Table 1: General Isomerization Behavior of Substituted Furoxans

| Isomerization Type | Driving Force | Key Intermediate/State | General Outcome | Governing Factors |

|---|---|---|---|---|

| Thermal Isomerization | Heat | cis-1,2-dinitrosoalkene nih.gov | Equilibrium between isomers, often favoring the thermodynamically more stable form. clockss.org | Temperature, solvent, steric and electronic effects of substituents. ub.edu |

| Photoisomerization | Light (Irradiation) | Excited State | Photostationary state; a mixture of both isomers. Can form the less stable isomer. kobe-u.ac.jp | Excitation wavelength, quantum yield, substituents. nih.gov |

Formation and Reactivity of Oxodiazonium Ion Intermediates

Research into the chemistry of phenylfuroxan derivatives has identified the formation of oxodiazonium ions ([R-N=N=O]⁺) as crucial reactive intermediates. researchgate.netcolab.ws These species are typically generated from related furoxan precursors under acidic conditions. For example, the reaction of 4-(N-nitramino)-3-phenylfuroxane with a mixture of acetic anhydride (B1165640) and sulfuric acid leads to the transformation of the nitramino group (-NHNO₂) into an oxodiazonium ion. researchgate.net

The generation of this highly reactive cationic species is presumed to occur through several methods, including the reaction of primary nitramines with nitrating agents or the dissociation of O-acetylated nitramines in acidic media. colab.ws Once formed, the oxodiazonium ion is a potent electrophile. In the case of the 3-phenylfuroxan system, the cation undergoes a subsequent intramolecular electrophilic attack on the adjacent phenyl ring. researchgate.net This cyclization reaction results in the formation of a new heterocyclic system, researchgate.netcolab.wscolab.wsoxadiazolo[3,4-c]cinnoline-1,5-dioxide, which is the first representative of furoxanocinnolines. researchgate.net The existence of the oxodiazonium ion as the key intermediate in this transformation was supported by trapping experiments and mechanistic studies. researchgate.netcolab.ws

This reactivity highlights a pathway for synthesizing complex fused-ring systems from simpler furoxan precursors, demonstrating the synthetic utility of harnessing the transient oxodiazonium ion intermediate. colab.wslookchem.com

Redox Chemistry and Oxidative Properties of Nitro-Furoxans

The term redox refers to chemical reactions involving a change in the oxidation states of reactants through electron transfer. wikipedia.org The redox chemistry of this compound is dominated by the presence of both the furoxan ring and the nitro group, which confer significant oxidative properties to the molecule. ontosight.ai

The furoxan ring itself is an N,O-rich heterocycle with a high positive enthalpy of formation, and is considered to contain a "latent nitro" group. nih.govnih.gov This structure contributes to a high oxygen balance and density in its derivatives. The introduction of a nitro group (-NO₂), a powerful electron-withdrawing group, further enhances the oxidative nature of the molecule. ontosight.ai The nitro group can act as an electron acceptor, enabling the compound to participate in redox reactions that are central to its potential biological activities and its function as an energetic material. ontosight.ainih.gov

Consequently, many nitro-furoxan derivatives are investigated as high-energy materials. nih.govnih.gov The combination of the furoxan heterocycle and one or more nitro groups leads to compounds with high density and significant detonation properties, which are directly related to their powerful oxidative capacity in rapid redox reactions. nih.govsioc-journal.cn For instance, compounds like 3,4-bis(3-nitrofuroxan-4-yl)furoxan exhibit exceptional calculated detonation velocities and pressures, underscoring the potent oxidative power endowed by the aggregation of nitro and furoxan moieties. nih.gov While this compound itself is not primarily cited as an explosive, its structure embodies the chemical motifs responsible for the strong oxidative properties characteristic of this class of compounds. ontosight.ainih.gov

Structural Elucidation and Spectroscopic Characterization of 4 Nitro 3 Phenylfuroxan

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Nitro-3-phenylfuroxan, the aromatic protons of the phenyl group are the most prominent features. In a study involving the reaction of this compound, its ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum showed a broad singlet at approximately δ 7.43 ppm, which was attributed to the three protons of the phenyl ring. mathnet.ru

¹³C and ¹⁴N NMR: While ¹H NMR confirms the presence of the phenyl group, ¹³C NMR would be used to identify all carbon atoms in the molecule, including the two distinct carbons of the furoxan ring and the carbons of the phenyl substituent. ¹⁴N NMR spectroscopy, although less common, could provide direct information about the electronic environment of the three nitrogen atoms within the furoxan ring and the nitro group. Comprehensive ¹³C and ¹⁴N NMR spectral data for this compound are not widely detailed in foundational characterization literature but are essential for a complete structural profile. The characterization of related furoxan derivatives frequently employs ¹H, ¹³C, and ¹⁴N NMR spectroscopy to confirm their structures. researchgate.netnih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Attribution |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 7.43 | br. s | Phenyl group protons (3H) mathnet.ru |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. For this compound, key vibrational modes would include the stretching and bending of the N-O and C=N bonds within the furoxan ring, as well as the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. The phenyl group would also exhibit distinct C-H and C=C stretching and bending vibrations. While IR and multinuclear NMR spectroscopy are standard methods for the thorough characterization of furoxan-based energetic materials, specific frequency data for this compound is not detailed in the available research. researchgate.netnih.gov

High-Resolution Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. Elemental analysis directly measures the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. Together, these techniques provide definitive confirmation of the chemical formula. For this compound, the molecular formula is established as C₈H₅N₃O₄, corresponding to a molecular weight of 207. rsc.org This composition is verified through elemental analysis, ensuring the purity and identity of the synthesized compound. thieme-connect.com

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₅N₃O₄ rsc.org |

| Molecular Weight | 207 rsc.org |

Computational Chemistry and Theoretical Studies on 4 Nitro 3 Phenylfuroxan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the structural and electronic properties of organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 4-Nitro-3-phenylfuroxan, this process would involve using a DFT functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), to find the minimum energy conformation. researchgate.netresearchgate.net This calculation yields optimized bond lengths, bond angles, and dihedral angles that represent the molecule's ground-state geometry.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of chemical bonds. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, as well as vibrations associated with the furoxan and phenyl rings. researchgate.net

Table 1: Predicted Vibrational Modes for this compound (Illustrative) This table is illustrative and based on typical values for similar functional groups, as specific data for this compound is not available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1530 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1370 |

| C-N Stretch | 840 - 870 |

| Furoxan Ring Vibrations | 1600 - 1650, 1400 - 1450 |

| Phenyl Ring C-H Stretch | 3000 - 3100 |

| Phenyl Ring C=C Stretch | 1450 - 1600 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. acs.orgresearchgate.net A smaller gap generally suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgresearchgate.net For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and furoxan groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring.

Ab Initio Methods for Electronic and Molecular Properties

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic and molecular properties. These methods are often used as a benchmark to validate the results obtained from DFT calculations.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This analysis provides insights into charge delocalization, hyperconjugative interactions, and the stability of the molecule. For this compound, NBO analysis could quantify the delocalization of electron density from the phenyl ring to the nitro group and the furoxan ring, which is crucial for understanding its electronic structure and reactivity.

Reactivity Prediction and Mechanistic Modeling through Computational Approaches

Computational methods are instrumental in predicting the reactivity of a molecule and modeling potential reaction mechanisms. By calculating parameters such as atomic charges, frontier orbital densities, and reaction energy profiles, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the electrophilic nature of the furoxan ring in some derivatives can be explained and quantified through these calculations. In the case of this compound, computational modeling could be used to explore its reactions with various nucleophiles, a known reactivity pathway for nitrofuroxans.

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

The first-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Molecules with large β values can be used in materials that alter the frequency of light. Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability. researchgate.netresearchgate.net For molecules like this compound, which possess both electron-donating (phenyl ring) and electron-withdrawing (nitro and furoxan groups) moieties, there is a potential for significant charge transfer, which can lead to a large hyperpolarizability. The calculated value of β would indicate the NLO potential of this compound.

Advanced Applications and Functionalization of 4 Nitro 3 Phenylfuroxan Derivatives

Furoxan Derivatives as Nitric Oxide (NO) Donors

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds recognized for their ability to release nitric oxide (NO). nih.govrsc.orgnih.gov This property is central to their diverse biological activities and therapeutic potential. The release of NO is not spontaneous but is typically initiated by reaction with thiol-containing molecules under physiological conditions. rsc.orgnih.govnih.gov The substituents at the 3- and 4-positions of the furoxan ring play a critical role in modulating the kinetics of NO release. researchgate.net This ability to function as NO prodrugs has positioned furoxan derivatives as valuable scaffolds in medicinal chemistry. nih.govscispace.com

The primary mechanism for nitric oxide release from furoxans involves their chemical reaction with sulfhydryl groups found in low-molecular-weight thiols (like L-cysteine and glutathione) and proteins. nih.govscispace.com This thiol-dependent process underlines their function as prodrugs that generate NO endogenously. nih.govscispace.com The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the furoxan ring. researchgate.netresearchgate.net This interaction leads to the opening of the heterocyclic ring, followed by a series of rearrangements that ultimately liberate nitric oxide. nih.gov

Along with NO, other metabolites such as nitrite (B80452), nitrate (B79036) ions, and S-nitrosothiols are also formed during this process. nih.govscispace.com The rate of NO formation is dependent on the concentration of the thiol cofactor; for instance, studies have shown that the rate of NO production increases as the thiol-to-furoxan ratio increases, eventually reaching a plateau at high ratios. scispace.comresearchgate.net The specific chemical environment, including the substituents on the furoxan ring, significantly influences the susceptibility of the ring to nucleophilic attack and, consequently, the rate and amount of NO released. nih.gov For example, 4-phenyl-3-furoxancarbonitrile has been shown to be an efficient NO donor under the action of thiol cofactors. nih.gov

A proposed reaction scheme involves the initial attack by the thiol, leading to a ring-opened intermediate, which then decomposes to release NO. nih.govrsc.org This thiol-mediated activation is crucial for the biological activity of furoxans, such as their vasodilator and platelet aggregation inhibitory effects, which are direct consequences of NO-mediated stimulation of soluble guanylate cyclase (sGC). nih.govnih.govacs.org

To achieve spatial and temporal control over nitric oxide delivery, researchers have explored the development of photo-controlled NO-releasing systems based on the furoxan scaffold. researchgate.net While most furoxans release NO via thiol mediation, a select few have been designed to release NO upon light irradiation. researchgate.net This strategy offers the advantage of triggering NO release at a specific site and time, minimizing off-target effects.

The mechanism for photo-induced NO release often involves a unique switching mechanism that utilizes furoxan isomerization. nih.gov Although furoxans with photoinduced NO donor capabilities are relatively rare, certain derivatives, such as 4-fluorofuroxans, have been identified as important photoinduced nitric oxide donors. researchgate.net The development of these systems represents a significant advancement in the targeted delivery of NO for therapeutic applications.

A prominent strategy in leveraging the therapeutic potential of furoxans is the creation of hybrid molecules. ingentaconnect.combohrium.commdpi.com This molecular hybridization approach involves covalently linking a furoxan moiety, which serves as the NO donor, to another pharmacologically active molecule. nih.govresearchgate.netingentaconnect.com The goal is to create a single chemical entity with dual or synergistic modes of action, potentially enhancing therapeutic efficacy, improving pharmacokinetic profiles, or reducing side effects. mdpi.comnih.gov

These hybrid compounds are designed to act on multiple targets simultaneously. bohrium.com For instance, furoxan has been hybridized with various anticancer agents, antioxidants, and anti-inflammatory molecules. researchgate.netingentaconnect.commdpi.com

Anticancer Hybrids: Furoxan has been linked to cytotoxic natural products like piplartine, hormones such as estradiol (B170435), and other scaffolds like coumarin and tocopherol analogs. rsc.orgnih.govnih.gov The rationale is to combine the cell-killing properties of the parent drug with the multifaceted anticancer effects of NO, which include apoptosis induction, inhibition of cell proliferation, and suppression of angiogenesis. bohrium.comnih.gov

Antioxidant Hybrids: By linking furoxan to phenolic moieties with known antioxidant properties, researchers have created hybrid compounds that possess both vasodilating (from NO release) and antioxidant capabilities. researchgate.net

Polymeric Conjugates: To overcome challenges associated with low molecular weight furoxans, they have been conjugated to polymers like poly(ethylene glycol) (PEG). These conjugates can release NO in response to thiols and have shown enhanced anti-proliferative effects in cancer cells when combined with other drugs. rsc.org

The design of these hybrids often involves an appropriate spacer or linker molecule to connect the furoxan and the other active compound, ensuring that both parts can exert their biological functions effectively. researchgate.netmdpi.com

Role in Medicinal Chemistry Research Beyond Direct Bioactivity

The furoxan scaffold is not only valued for its NO-donating properties but also as a versatile structural backbone in the design of new therapeutic agents. Its derivatives have been investigated for a range of applications that extend beyond simple NO-mediated effects.

Furoxan derivatives have demonstrated significant potential as antimicrobial and anti-biofilm agents. nih.gov Nitric oxide itself is a signaling molecule that can induce the dispersal of bacterial biofilms, making bacteria more susceptible to conventional antibiotics. nih.gov Furoxans, as NO donors, can thus function as biofilm dispersal agents. researchgate.netnih.gov

A study investigating furoxan derivatives against Pseudomonas aeruginosa provided specific insights into the activity of phenylfuroxan isomers. microbiologyresearch.orgnih.gov The research compared the effects of 3-nitro-4-phenylfuroxan (KN455) and its isomer 4-nitro-3-phenylfuroxan (KN454) on bacterial growth and biofilm formation. microbiologyresearch.orgnih.govresearchgate.net

While KN455 inhibited the growth of suspended P. aeruginosa cultures, its isomer This compound (KN454) did not show the same antimicrobial activity against these planktonic cells. microbiologyresearch.orgnih.gov However, both isomers displayed a comparable and significant ability to inhibit biofilm formation. microbiologyresearch.orgnih.gov This suggests that the anti-biofilm activity of This compound may occur through a mechanism that is independent of direct bactericidal action and potentially unrelated to its NO-releasing capacity, as the activity of its isomer KN455 did not appear to be linked to its minor NO release. microbiologyresearch.orgnih.gov

| Compound | Effect on Planktonic Cell Growth | Biofilm Inhibition Rate | Proposed Mechanism Link to NO Release |

|---|---|---|---|

| 3-nitro-4-phenylfuroxan (KN455) | Inhibitory | High / Comparable to isomer | Activity not apparently related to NO release |

| This compound (KN454) | Not significant | High / Comparable to isomer | Activity not apparently related to NO release |

The furoxan ring is a crucial scaffold in the development of novel anticancer agents. ingentaconnect.com Its derivatives can inhibit tumor growth in vivo, and a key advantage is the ability to release high concentrations of NO selectively within the tumor microenvironment, which is often rich in thiols like glutathione. ingentaconnect.comnih.gov This targeted NO release can induce cancer cell apoptosis, arrest the cell cycle, and inhibit metastasis without causing significant side effects in normal cells. ingentaconnect.combohrium.com

The hybridization strategy is particularly prominent in this area. By attaching the furoxan scaffold to known anticancer drugs or other bioactive molecules, researchers have developed potent and selective antitumor compounds. ingentaconnect.combohrium.comnih.gov The synergistic effect of the furoxan's NO-releasing capability and the partner molecule's cytotoxicity often leads to enhanced anticancer activity. nih.gov

For example, hybrids of furoxan with piplartine have shown sub-micromolar IC₅₀ values and high selectivity for prostate cancer cells (PC3), an effect attributed to the combined induction of NO and reactive oxygen species (ROS), leading to DNA damage and apoptosis. nih.gov Similarly, furoxan-based hybrids of estradiol and coumarin have displayed potent anti-proliferative activities against various human cancer cell lines. rsc.org These studies underscore the value of the furoxan structure as a foundational element for creating next-generation, multi-target anticancer drugs. bohrium.comingentaconnect.com

| Furoxan Hybrid Partner | Target Cancer Cell Lines | Observed Effect |

|---|---|---|

| Piplartine | PC3 (Prostate), MCF-7 (Breast), OVCAR-3 (Ovarian) | Synergistic cytotoxicity, ROS generation, apoptosis induction nih.gov |

| Estradiol | MDA-MB-231 (Breast), A2780 (Ovarian), HeLa (Cervical) | Potent anti-proliferative effects rsc.orgresearchgate.net |

| Coumarin | HeLa (Cervical), MCF-7 (Breast) | Potent anti-proliferative activity rsc.org |

| Tocopherol Analogs | HeLa (Cervical), 253J (Bladder), T24 (Bladder), HepG2 (Liver) | NO-dependent inhibition of cell growth nih.gov |

| Cinnamic Acids | SMMC-7721 (Hepatocellular), HepG2 (Liver), MCF-7 (Breast) | Significant antitumor activity mdpi.com |

Contribution to Understanding Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or ABCG2. These transporters function as efflux pumps, actively removing anticancer drugs from cancer cells and reducing their intracellular concentration to sub-therapeutic levels. Derivatives of the this compound scaffold have contributed to the development of agents that can counteract this resistance.

Research into a novel phenylfurocoumarin derivative, (R)-9-(3,4-dimethoxyphenyl)-4-((3,3-dimethyloxiran-2-yl)methoxy)-7H-furo [3,2-g]chromen-7-one (PFC), has provided significant insight into these mechanisms. mdpi.com Studies have shown that this compound can effectively reverse MDR mediated by the ABCG2 transporter. mdpi.com The mechanism of action involves direct interaction with the transporter's substrate-binding site, which was suggested by the observation that PFC stimulates ABCG2-mediated ATP hydrolysis. mdpi.com By inhibiting the efflux function of these transporters, such compounds increase the intracellular accumulation of co-administered chemotherapeutic agents. nih.govnih.gov

In preclinical models, the administration of PFC alongside the anticancer drug SN-38 led to a significant decrease in the half-maximal inhibitory concentration (IC50) in resistant colon cancer cells. mdpi.com Furthermore, in xenograft mouse models using ABCG2-overexpressing cells, the combination of PFC and the drug irinotecan successfully inhibited tumor growth without causing notable toxicity. mdpi.com These findings highlight the potential of furoxan-based compounds as effective and non-toxic chemosensitizers in cancer therapy, providing a valuable framework for understanding and overcoming ABCG2-mediated drug resistance. mdpi.com

Table 1: In Vitro and In Vivo Activity of Phenylfurocoumarin (PFC) in Reversing ABCG2-Mediated Multidrug Resistance

| Assay / Model | Key Finding | Implication |

| Fluorescent PhA Efflux Assay | PFC identified as a potent inhibitor of ABCG2-mediated efflux. mdpi.com | PFC directly interacts with and blocks the transporter's pump function. |

| Cytotoxicity Assay (HCT-116/BCRP cells) | PFC significantly decreased the IC50 of the anticancer drug SN-38. mdpi.com | PFC resensitizes resistant cancer cells to chemotherapeutic agents. |

| ATP Hydrolysis Assay | PFC stimulated ABCG2-mediated ATP hydrolysis. mdpi.com | The compound interacts with the substrate-binding site of the transporter. |

| Xenograft Mouse Model | PFC in combination with irinotecan reversed drug resistance and inhibited tumor growth without significant toxicity. mdpi.com | Demonstrates potential for clinical application as a safe and effective MDR reversal agent. |

Utility in Synthetic Organic Chemistry

The this compound scaffold is a valuable building block in synthetic organic chemistry due to the unique reactivity of the furoxan ring and its substituents.

The furoxan ring, particularly when substituted with an electron-withdrawing nitro group, serves as a versatile platform for constructing more complex molecular architectures. A key synthetic strategy involves the nucleophilic substitution of the nitro group in 4-nitrofuroxans. This approach has been successfully used to introduce a variety of functional groups and build diverse molecular libraries. researchgate.net

For instance, this compound readily reacts with heterocyclic thiols and hydroxy heterocycles. researchgate.net The reaction with hetarylthiols proceeds efficiently in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a range of previously inaccessible hetarylsulfanylfuroxans. researchgate.netnih.gov Notably, while many nitrofuroxans show low reactivity towards hydroxy heterocycles, this compound is an exception, enabling the synthesis of corresponding O-bridged systems. researchgate.net

This "post-ring introduction of substituents" (PRIS) strategy offers a more direct route to functionalized furoxans compared to methods that require pre-installation of substituents on precursors. researchgate.net Another example of its unique reactivity is the synthesis of 4-fluorofuroxan from 4-nitrofuroxan using tetrabutylammonium (B224687) fluoride (B91410) (Bu4NF). nih.gov This reaction is highly specific; the regioisomeric 3-nitro-4-phenylfuroxan does not undergo fluorination under the same conditions, highlighting the distinct reactivity of the 4-nitro isomer. nih.gov Furthermore, (1,2,4-triazin-3-yl)furoxans undergo [4+2] cycloaddition reactions, leading to polyheterocyclic systems that combine furoxan and pyridine rings within a single molecule. researchgate.net

Table 2: Selected Synthetic Transformations of 4-Nitrofuroxan Derivatives

| Reactant(s) | Reagent(s) / Conditions | Product Type | Significance |

| This compound, Hetarylthiols | DBU, MeCN, Room Temperature | Hetarylsulfanylfuroxans researchgate.net | Provides access to a library of novel sulfur-linked furoxan compounds. nih.gov |

| This compound, Hydroxy heterocycles | DBU, MeCN, Room Temperature | O-bridged Furoxan-Heterocycles researchgate.net | Demonstrates unique reactivity of the 3-phenyl substituted isomer. researchgate.net |

| This compound | Bu4NF | 4-Fluoro-3-phenylfuroxan nih.gov | First example of direct fluorination on the furoxan ring via PRIS. nih.gov |

| (1,2,4-Triazin-3-yl)furoxans, Enamine/Norbornadiene | [4+2] Cycloaddition | Polyheterocyclic Ensembles (Furoxan-Pyridine) researchgate.net | Efficient construction of complex, fused heterocyclic systems. researchgate.net |

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. The this compound scaffold is an attractive component for such strategies. The furoxan moiety is a well-known nitric oxide (NO) donor, a property that can be leveraged to impart vasodilatory, anti-platelet, or even anti-cancer effects. nih.govresearchgate.net

By covalently linking a phenylfuroxan unit to another biologically active molecule, it is possible to design hybrid agents that address multiple biological targets. The previously mentioned phenylfurocoumarin derivative that reverses multidrug resistance is a prime example of this approach. mdpi.com In this case, the furoxan-containing structure is hybridized with a coumarin scaffold, leading to a molecule capable of inhibiting ABC transporters and sensitizing cancer cells to chemotherapy. mdpi.com This strategy allows for the development of innovative therapeutic agents where the furoxan core can either impart a secondary therapeutic action (like NO release) or serve as a critical structural element for interacting with a specific biological target.

Functional Implications of Furoxan Isomerization

The furoxan ring (1,2,5-oxadiazole 2-oxide) is inherently asymmetric due to the position of the N-oxide group, which means that 3,4-disubstituted furoxans can exist as two distinct regioisomers. researchgate.net The interconversion, or isomerization, between these forms can have significant functional implications, as the spatial arrangement of substituents and the N-oxide can profoundly affect the molecule's chemical reactivity and biological activity.

While isomerization can sometimes occur under thermal or acidic conditions, it is often challenging to control. researchgate.net However, recent studies have demonstrated that photoirradiation can induce isomerization in certain furoxan derivatives. For example, a 3-borylfuroxan was shown to isomerize to its corresponding 4-borylfuroxan regioisomer upon exposure to light. nih.gov This process provides a synthetic pathway to access isomers that may be difficult to synthesize directly. nih.gov

The functional consequence of this isomerization is crucial. The two regioisomers can exhibit different properties. As seen in the fluorination reaction, this compound reacts readily while its 3-nitro-4-phenylfuroxan isomer is unreactive under the same conditions. nih.gov Therefore, the ability to control and induce isomerization provides a tool to switch between different reactive states or biological profiles. This has implications for developing "smart" molecules or pro-drugs, where an external trigger like light could alter the compound's function by converting it to a more active or reactive isomeric form.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-Nitro-3-phenylfuroxan

Direct and detailed research on this compound is sparse. However, the existing literature on related phenylfuroxan and nitrofuroxan derivatives allows for informed postulations about its chemical behavior and biological significance. The presence of a phenyl group at the 3-position and a nitro group at the 4-position of the furoxan ring suggests a molecule with distinct electronic characteristics that likely influence its reactivity and nitric oxide-releasing capabilities. The electron-withdrawing nature of the nitro group at the C4 position is expected to make this carbon more electron-deficient and susceptible to nucleophilic attack, a common step in the NO-releasing mechanism of furoxans.

Remaining Challenges and Open Questions in Furoxan Chemistry

The chemistry of furoxans is fraught with challenges that have historically impeded its development. A primary obstacle is the inherent instability of the furoxan ring under many standard reaction conditions, which complicates the synthesis and functionalization of these heterocycles. rsc.orgrsc.orgresearchgate.net The selective synthesis of specific regioisomers of asymmetrically substituted furoxans also remains a significant hurdle.

Furthermore, a detailed understanding of the structure-activity relationships governing the nitric oxide-releasing properties of various furoxan derivatives is still evolving. While the thiol-mediated mechanism is widely accepted, the precise electronic and steric factors that modulate the rate and extent of NO release are not fully elucidated for a broad range of substituents. The influence of the interplay between different functional groups on the furoxan ring, such as the phenyl and nitro groups in this compound, on its biological activity and stability is an area ripe for investigation. Open questions also remain regarding the metabolic fate of furoxan derivatives and the potential for NO-independent biological effects.

Potential Avenues for Future Investigations and Applications

The unique structural features of this compound suggest several promising directions for future research. A primary focus should be the development of a reliable and efficient synthetic route to this compound, which would enable a thorough investigation of its properties.

Key areas for future investigation include:

Detailed Physicochemical and Structural Characterization: A comprehensive analysis of the compound's properties, including its melting point, solubility, and crystal structure, is essential. Spectroscopic analysis using NMR, IR, and mass spectrometry would provide crucial structural confirmation and insights into its electronic environment.

Reactivity Studies: Investigating the thermolysis and photolysis of this compound could reveal novel rearrangement pathways and decomposition products, contributing to a deeper understanding of furoxan ring stability and reactivity.

Quantitative Nitric Oxide Release Studies: A critical area of research would be to quantify the nitric oxide-releasing capabilities of this compound in the presence of various biological thiols. Understanding its NO-donor profile is paramount to assessing its pharmacological potential.

Exploration of Biological Activities: Given the known pharmacological properties of furoxans, this compound should be screened for a range of biological activities, including but not limited to, vasodilatory, antiplatelet, anticancer, and antimicrobial effects. The combination of a phenyl and a nitro group may lead to unique biological profiles.

Computational Modeling: Theoretical studies could complement experimental work by providing insights into the electronic structure, stability, and reactivity of this compound, and help in predicting its NO-releasing potential and designing new derivatives with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Nitro-3-phenylfuroxan, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves radical-mediated C–H functionalization using potassium persulfate (KPS) as an oxidant in methanol/water solvent systems. For example, derivatives of furoxan compounds are synthesized under controlled temperatures (e.g., ambient or reflux) with molar ratios of precursors (e.g., nitro-substituted furoxan and aryl compounds) optimized for regioselectivity . Yield improvements (e.g., 52–95%) depend on solvent polarity, reaction time, and substituent electronic effects. Purification via column chromatography or recrystallization ensures high purity, confirmed by melting point analysis and spectroscopy .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer : Structural elucidation requires multi-technique validation:

- IR spectroscopy identifies nitro (NO₂) and furoxan ring vibrations (e.g., ~1540 cm⁻¹ for asymmetric NO₂ stretching).

- NMR (¹H/¹³C) confirms regiochemistry; for example, aromatic proton splitting patterns differentiate nitro and phenyl substituent positions .

- Single-crystal X-ray diffraction resolves bond angles and packing structures, critical for understanding steric effects and stability .

Q. What methodologies assess the anti-biofilm activity of this compound against Pseudomonas aeruginosa?

- Methodological Answer : Biofilm inhibition is evaluated using:

- Static biofilm assays : Incubate P. aeruginosa PAO1 with sub-MIC concentrations of this compound (e.g., 10–100 µM) in 96-well plates. Quantify biofilm biomass via crystal violet staining .

- Planktonic toxicity tests : Compare optical density (OD₆₀₀) of bacterial cultures treated with the compound versus controls to assess growth inhibition .

Advanced Research Questions

Q. How does isomerism between 3-Nitro-4-phenylfuroxan (KN455) and this compound (KN454) affect their biological activities?

- Methodological Answer : Comparative studies reveal KN454 exhibits moderate biofilm eradication (50–60% at 100 µM) but lacks planktonic cell toxicity, unlike KN455, which inhibits both biofilm formation and suspended cell growth. This divergence suggests isomer-specific interactions with bacterial membranes or enzymatic targets. Mechanistic studies should employ molecular docking to compare binding affinities and transcriptomics to identify differentially expressed genes in treated biofilms .

Q. What computational methods predict the energetic properties of this compound derivatives?

- Methodological Answer :

- Density functional theory (DFT) using Gaussian 03 calculates heats of formation and bond dissociation energies to assess thermal stability.

- EXPLO 5.05 software models detonation velocity (7,934–8,919 m/s) and pressure (25.5–36.2 GPa) based on crystal density (1.63–1.84 g/cm³) and elemental composition. Impact sensitivity is tested via BAM hammer tests , correlating structural features (e.g., nitro group position) with safety profiles .

Q. What are the key challenges in elucidating the mechanism of action of this compound in microbial systems?

- Methodological Answer : Despite its NO donor capability, KN454’s antibiofilm activity is NO-independent, as shown by nitric oxide detection assays (e.g., Griess reagent). Hypothesized mechanisms include disruption of quorum sensing or extracellular polymeric substance (EPS) synthesis. Advanced approaches like metabolomics or atomic force microscopy could visualize EPS structural changes .

Q. How do structural modifications at the nitro and phenyl groups influence the stability and reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CN) enhance thermal stability but reduce solubility. For example, replacing phenyl with tetrazole increases density (1.84 g/cm³) and detonation performance. Differential scanning calorimetry (DSC) tracks decomposition temperatures, while Hammett constants quantify substituent effects on reaction rates .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies (e.g., biofilm inhibition vs. planktonic toxicity) arise from variations in:

- Biofilm age : Younger biofilms (<24h) are more susceptible to dispersal agents.

- Compound concentration : Dose-response curves must span sub-inhibitory to lethal ranges.

- Strain specificity : Test multiple P. aeruginosa strains (e.g., PAO1, clinical isolates) using standardized protocols like MBEC Assay™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。